molecular formula C17H18N2O3 B3894451 N'-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-methyl-3-furohydrazide CAS No. 5859-03-0

N'-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-methyl-3-furohydrazide

Cat. No. B3894451
CAS RN: 5859-03-0
M. Wt: 298.34 g/mol
InChI Key: QOPHQPYRPJVOFT-VLGSPTGOSA-N
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Description

The compound is a hydrazide derivative, which means it contains a hydrazide functional group (-CONHNH2). This group is attached to a 2-methylfuran ring and a 6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene group. Hydrazides are often used in the synthesis of various organic compounds due to their reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Hydrazides can undergo a variety of reactions, including condensation with aldehydes or ketones to form hydrazones, and reaction with isocyanates to form ureas .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some hydrazides are used as antimicrobial agents, where they inhibit the growth of bacteria by interfering with cell wall synthesis .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. This could involve studying its reactivity, stability, and biological activity .

properties

IUPAC Name

N-[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-14(8-9-22-11)17(20)19-18-16-5-3-4-12-10-13(21-2)6-7-15(12)16/h6-10H,3-5H2,1-2H3,(H,19,20)/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPHQPYRPJVOFT-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C2CCCC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C\2/CCCC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90417188
Record name AC1NT3NR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5859-03-0
Record name AC1NT3NR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-methyl-3-furohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-methyl-3-furohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-methyl-3-furohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-methyl-3-furohydrazide
Reactant of Route 5
N'-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-methyl-3-furohydrazide
Reactant of Route 6
N'-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-methyl-3-furohydrazide

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